molecular formula C25H21BrO2 B14520504 (3-Bromophenyl) 3,4-diphenylcyclohex-3-ene-1-carboxylate CAS No. 62544-79-0

(3-Bromophenyl) 3,4-diphenylcyclohex-3-ene-1-carboxylate

Cat. No.: B14520504
CAS No.: 62544-79-0
M. Wt: 433.3 g/mol
InChI Key: DQGWHIFJAYPNLN-UHFFFAOYSA-N
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Description

(3-Bromophenyl) 3,4-diphenylcyclohex-3-ene-1-carboxylate is an organic compound with a complex structure, featuring a bromophenyl group, two phenyl groups, and a cyclohexene ring with a carboxylate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromophenyl) 3,4-diphenylcyclohex-3-ene-1-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a bromophenyl boronic acid with a cyclohexene derivative under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the cyclohexene ring may be converted to a cyclohexanone derivative.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed in substitution reactions.

Major Products:

    Oxidation: Cyclohexanone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Bromophenyl) 3,4-diphenylcyclohex-3-ene-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Bromophenyl) 3,4-diphenylcyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can participate in halogen bonding, while the carboxylate group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also interfere with cellular pathways by binding to specific proteins or nucleic acids .

Comparison with Similar Compounds

Uniqueness: (3-Bromophenyl) 3,4-diphenylcyclohex-3-ene-1-carboxylate is unique due to its combination of a bromophenyl group, two phenyl groups, and a cyclohexene ring with a carboxylate functional group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

62544-79-0

Molecular Formula

C25H21BrO2

Molecular Weight

433.3 g/mol

IUPAC Name

(3-bromophenyl) 3,4-diphenylcyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C25H21BrO2/c26-21-12-7-13-22(17-21)28-25(27)20-14-15-23(18-8-3-1-4-9-18)24(16-20)19-10-5-2-6-11-19/h1-13,17,20H,14-16H2

InChI Key

DQGWHIFJAYPNLN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C(CC1C(=O)OC2=CC(=CC=C2)Br)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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